[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride is a chemical compound with the molecular formula and a CAS number of 2580222-20-2. This compound is classified as a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in pharmaceutical applications due to their diverse biological activities, including analgesic and anti-inflammatory properties .
The synthesis of [4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride typically involves several steps:
The industrial production of this compound follows similar synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to enhance efficiency and scalability. Precise control of reaction conditions is crucial to ensure high yield and purity.
The molecular structure of [4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride features:
InChI=1S/C7H13F2NO.ClH/c8-6(9)7(5-11)1-3-10-4-2-7;/h6,10-11H,1-5H2;1H
This structural configuration contributes to its unique chemical properties and biological activity .
[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride can undergo several chemical reactions:
Common reagents for these reactions include lithium aluminum hydride for reductions and various oxidizing agents like potassium permanganate or chromium trioxide for oxidation processes .
The mechanism of action for [4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride primarily involves its interaction with biological targets due to its structural features. The difluoromethyl group enhances lipophilicity and stability, allowing for better interaction with receptor sites in biological systems. This interaction can modulate various signaling pathways, contributing to its potential therapeutic effects .
Relevant analyses indicate that this compound exhibits unique reactivity patterns due to its functional groups, making it suitable for further modifications in synthetic chemistry .
Scientific Uses
The compound has significant applications in pharmaceutical research, particularly in drug development targeting central nervous system disorders due to its piperidine structure. Its unique properties make it a valuable candidate for exploring new therapeutic agents that require enhanced stability and bioavailability. Additionally, it may serve as an intermediate in synthesizing more complex molecules with potential medicinal properties .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: